7-chloro-5-oxo-1-thioxo-N-(p-tolyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
Description
7-Chloro-5-oxo-1-thioxo-N-(p-tolyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a heterocyclic compound featuring a fused thiazoloquinazoline core. Key structural attributes include:
- Chloro substituent at position 7, which enhances electrophilic reactivity and influences binding interactions.
- Thioxo group at position 1, contributing to hydrogen-bonding capabilities and tautomerism.
- p-Tolyl carboxamide at position 3, providing steric bulk and hydrophobic interactions.
Properties
IUPAC Name |
7-chloro-N-(4-methylphenyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S2/c1-9-2-5-11(6-3-9)20-17(24)14-15-21-16(23)12-8-10(19)4-7-13(12)22(15)18(25)26-14/h2-8H,1H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNZRXZHGZQWEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
7-Chloro-5-oxo-1-thioxo-N-(p-tolyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a heterocyclic compound belonging to the thiazoloquinazoline class. Its unique structural features contribute to a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: C_{15}H_{14}ClN_{3}O_{2}S. It possesses a molecular weight of approximately 401.88 g/mol. The structure includes a thiazole ring fused with a quinazoline moiety, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C_{15}H_{14}ClN_{3}O_{2}S |
| Molecular Weight | 401.88 g/mol |
| CAS Number | 1111062-61-3 |
Biological Activity
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that thiazoloquinazoline derivatives possess significant antimicrobial properties against various pathogens.
- Anticancer Potential : Research indicates that the compound may inhibit cancer cell proliferation by targeting specific signaling pathways.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of key enzymes involved in disease processes, such as kinases.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets:
- Enzyme Binding : The compound binds to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways.
- Receptor Modulation : It may act on specific receptors involved in signal transduction, leading to altered cellular responses.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by various structural modifications. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on the thiazole ring | Alters enzyme affinity and selectivity |
| Variations in the p-tolyl group | Impacts solubility and bioavailability |
| Changes in functional groups | Modifies interaction with biological targets |
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Activity : A study demonstrated that derivatives of thiazoloquinazoline exhibited cytotoxic effects on breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Research indicated that modifications to the quinazoline core enhanced the antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Kinase Inhibition : A recent investigation revealed that compounds similar to 7-chloro-5-oxo-N-(p-tolyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline showed promising results in inhibiting Polo-like kinase 1 (Plk1), a critical regulator in cell division .
Comparison with Similar Compounds
Structural Motifs and Substituent Effects
Key Observations :
Comparison of Yields and Conditions :
*Synthetic details for the target compound are absent in the provided evidence.
Spectroscopic and Analytical Data
NMR Trends :
Mass Spectrometry :
- Pyrazole-carboxamides exhibit [M+H]$^+$ peaks at 403–437 m/z .
- The target compound’s higher molecular weight (due to the fused ring system) would result in a significantly higher m/z value.
Research Findings and Functional Implications
Hydrogen-Bonding and Crystal Packing
The thiazoloquinazoline’s thioxo group may form S···H-N hydrogen bonds, analogous to patterns observed in Etter’s graph-set analysis .
Computational and Crystallographic Tools
Structural comparisons benefit from software like SHELX (for refinement) and Mercury CSD (for visualizing packing motifs) . For example, Mercury’s Materials Module could analyze packing similarities between the target compound and pyrazole analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
